7-(1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
The compound 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic molecule that belongs to the class of thiazolopyridine derivatives This compound is characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenyl group, and a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, which are then subjected to cyclization reactions to form the thiazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzodioxole and methoxyphenyl groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-(2-METHOXYPHENYL)ACRYLONITRILE
- 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
Uniqueness
Compared to similar compounds, 7-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE stands out due to its unique thiazolopyridine core and the combination of benzodioxole and methoxyphenyl groups
Properties
Molecular Formula |
C21H18N2O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H18N2O5S/c1-22-20-19(29-21(22)25)15(12-6-7-16-17(8-12)28-11-27-16)10-18(24)23(20)13-4-3-5-14(9-13)26-2/h3-9,15H,10-11H2,1-2H3 |
InChI Key |
IPYUNFLVZDXZDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC5=C(C=C4)OCO5)SC1=O |
Origin of Product |
United States |
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